molecular formula C11H12N4O3S B597920 Pyrimidine-2-carboximidamide benzenesulfonate CAS No. 16879-48-4

Pyrimidine-2-carboximidamide benzenesulfonate

Cat. No.: B597920
CAS No.: 16879-48-4
M. Wt: 280.302
InChI Key: VTYHSBRSQXXLBF-UHFFFAOYSA-N
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Description

Pyrimidine-2-carboximidamide benzenesulfonate is a chemical compound with the molecular formula C11H12N4O3S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrimidine-2-carboximidamide benzenesulfonate can be synthesized through the condensation of heterocyclic methyl carbimidates with benzenesulfonamide derivatives. The reaction typically involves the use of solvents such as ethanol or methanol and may require catalysts to facilitate the process . The reaction conditions often include refluxing the mixture at elevated temperatures for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems to monitor and adjust reaction parameters such as temperature, pressure, and pH can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Pyrimidine-2-carboximidamide benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce the corresponding amines .

Mechanism of Action

The mechanism of action of pyrimidine-2-carboximidamide benzenesulfonate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the receptor for advanced glycation end products (RAGE), a multi-ligand binding transmembrane receptor involved in various inflammatory responses. By blocking the RAGE pathway, the compound can reduce inflammation and potentially mitigate the progression of diseases such as diabetes and Alzheimer’s .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrimidine-2-carboximidamide benzenesulfonate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

benzenesulfonic acid;pyrimidine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3S.C5H6N4/c7-10(8,9)6-4-2-1-3-5-6;6-4(7)5-8-2-1-3-9-5/h1-5H,(H,7,8,9);1-3H,(H3,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYHSBRSQXXLBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)O.C1=CN=C(N=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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